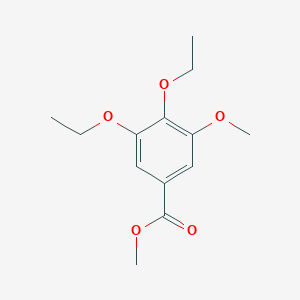

Methyl 3,4-diethoxy-5-methoxybenzoate

Description

Methyl 3,4-diethoxy-5-methoxybenzoate is a substituted benzoate ester characterized by ethoxy groups at positions 3 and 4 of the benzene ring and a methoxy group at position 5. Its molecular formula is C₁₃H₁₈O₅, with a molecular weight of 254.28 g/mol. The compound’s structure combines lipophilic ethoxy groups with a polar ester moiety, making it a versatile intermediate in organic synthesis.

Properties

CAS No. |

144029-04-9 |

|---|---|

Molecular Formula |

C13H18O5 |

Molecular Weight |

254.28 g/mol |

IUPAC Name |

methyl 3,4-diethoxy-5-methoxybenzoate |

InChI |

InChI=1S/C13H18O5/c1-5-17-11-8-9(13(14)16-4)7-10(15-3)12(11)18-6-2/h7-8H,5-6H2,1-4H3 |

InChI Key |

YCWQUTCRNZWCAQ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC(=CC(=C1OCC)OC)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3,4-diethoxy-5-methoxybenzoate can be synthesized through the esterification of 3,4-diethoxy-5-methoxybenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction parameters, such as temperature and pressure, is common to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3,4-diethoxy-5-methoxybenzoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under acidic conditions.

Major Products Formed

Oxidation: 3,4-diethoxy-5-methoxybenzoic acid.

Reduction: 3,4-diethoxy-5-methoxybenzyl alcohol.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Applications in Medicinal Chemistry

1. Anticancer Research

Methyl 3,4-diethoxy-5-methoxybenzoate has been investigated for its potential anticancer properties. Compounds with similar structures have shown activity against various cancer cell lines. The methoxy and ethoxy groups may enhance the compound's ability to interact with biological targets involved in cancer progression.

2. Anti-inflammatory Effects

Research indicates that derivatives of this compound may exhibit anti-inflammatory properties. Studies have shown that such compounds can modulate inflammatory pathways, making them candidates for therapeutic agents in treating inflammatory diseases.

Applications in Organic Synthesis

1. Building Block for Complex Molecules

The compound serves as a versatile building block in organic synthesis, particularly in the pharmaceutical industry. It can be utilized to create more complex molecules through various chemical reactions, such as esterification and alkylation.

2. Synthesis of Bioactive Compounds

this compound can be used as a precursor in the synthesis of bioactive compounds. Its structural features allow for modifications that can lead to new derivatives with enhanced biological activities.

Applications in Agricultural Sciences

1. Pesticide Development

The compound has been evaluated for its potential use as a pesticide or an agrochemical agent. Its ability to affect insect metabolism and growth makes it a candidate for developing environmentally friendly pest control substances.

2. Antifeedant Activity

Studies have demonstrated that certain methyl hydroxy-methoxybenzoates exhibit antifeedant activity against specific pests. This suggests that this compound could be explored further for its effectiveness in protecting crops from herbivorous insects.

Case Study 1: Anticancer Activity

A study focused on the synthesis of this compound derivatives showed promising results against breast cancer cell lines. The derivatives exhibited significant cytotoxicity, indicating their potential as anticancer agents.

Case Study 2: Anti-inflammatory Properties

In vitro assays demonstrated that this compound reduced pro-inflammatory cytokine levels in macrophages. This suggests its potential application in treating chronic inflammatory conditions.

Summary of Research Findings

Mechanism of Action

The mechanism of action of methyl 3,4-diethoxy-5-methoxybenzoate involves its interaction with various molecular targets. For instance, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways. The compound may also interact with specific enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Key Findings

Substituent Effects on Solubility and Reactivity

- Ethoxy vs. Methoxy/Hydroxy Groups : The ethoxy substituents in this compound enhance lipophilicity compared to methoxy or hydroxy groups. For example, Methyl 3-hydroxy-4,5-dimethoxybenzoate () exhibits moderate water solubility due to its hydroxyl group, which enables hydrogen bonding. In contrast, the ethoxy groups in the target compound reduce polarity, favoring solubility in organic solvents .

- Stability : Ethoxy groups may confer resistance to hydrolysis compared to esters with electron-withdrawing substituents (e.g., methyl salicylate), which are more volatile and reactive .

Structural Diversity and Applications

- Aromatic Esters : this compound’s aromatic backbone distinguishes it from aliphatic esters like methyl palmitate (), which is derived from fatty acids and used in biofuels. The aromatic structure may enable π-π interactions, useful in drug design or polymer chemistry.

- Resin Acid Derivatives : Esters like sandaracopimaric acid methyl ester () feature complex tricyclic diterpene frameworks, enabling applications in natural resins and antimicrobial coatings. The target compound’s simpler structure lacks such biological activity but offers synthetic flexibility .

Analytical Challenges

- Gas chromatography (GC) and mass spectrometry (MS) are critical for characterizing such esters, as demonstrated in studies on resin acids () and plant extracts (). The target compound’s multiple ether groups may require advanced fragmentation patterns for identification .

Biological Activity

Methyl 3,4-diethoxy-5-methoxybenzoate is a compound of interest due to its potential biological activities. This article delves into its biological effects, mechanisms of action, and relevant research findings.

- Molecular Formula : C12H16O5

- Molecular Weight : 240.25 g/mol

- CAS Number : 3934-86-9

This compound exhibits several biological activities, including:

- Antioxidant Activity : This compound has shown the ability to scavenge free radicals, reducing oxidative stress in various biological systems. It protects neuronal cells from oxidative damage, which is critical for preventing neurodegenerative diseases .

- Antimicrobial Properties : Research indicates that this compound possesses significant antimicrobial activity against various bacteria and fungi. The minimum inhibitory concentrations (MICs) for certain pathogens have been reported, demonstrating its effectiveness in inhibiting growth .

Antioxidant Activity

A study conducted on Wistar rats demonstrated that administration of this compound significantly mitigated fluoride-induced oxidative stress. The treatment normalized levels of thiobarbituric acid reactive substances (TBARS) and restored antioxidant enzyme activities .

Antimicrobial Activity

The compound has been tested against several bacterial strains, including:

- Staphylococcus aureus

- Pseudomonas aeruginosa

- Escherichia coli

The results showed a broad spectrum of activity with MIC values comparable to standard antibiotics. For instance, the MIC against Staphylococcus aureus was found to be as low as 3.13 µM, indicating potent antibacterial properties .

Case Studies

- Neuroprotective Effects : In a controlled study involving male Wistar rats, this compound was administered at doses of 10 and 20 mg/kg intraperitoneally for one week. The results indicated a significant reduction in oxidative stress markers and an increase in glutathione levels, highlighting its potential as a neuroprotective agent .

- Antibacterial Efficacy : A comparative study assessed the antibacterial activity of this compound against common pathogens. The compound displayed effective inhibition of bacterial growth at concentrations that were non-toxic to human cells, suggesting selective toxicity towards pathogens .

Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.